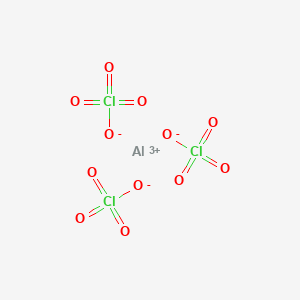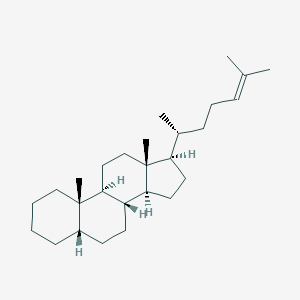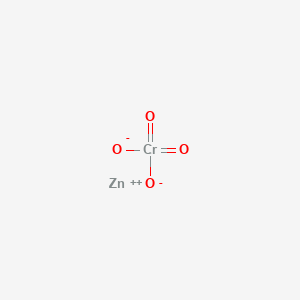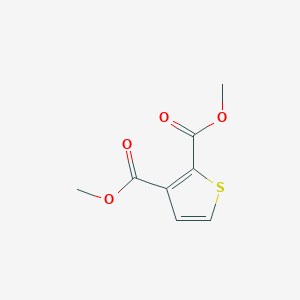
2,3-Dicarboxilato de tiofeno de dimetilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl thiophene derivatives involves various methodologies, including the reaction of thiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide to produce tetrasilylthiophene derivatives. This method highlights the modification of thiophene's electronic properties through the addition of dimethylsilyl groups, affecting its structure and electronic features significantly (Kyushin, Matsuura, & Matsumoto, 2006). Furthermore, the synthesis of bithiophenedicarboxylates showcases the structural variety achievable through dimethyl thiophene derivatives, with studies revealing their coplanar structures and electrostatic stabilization (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Molecular Structure Analysis
Single-crystal X-ray structural analysis of dimethyl bithiophene derivatives has shown that these molecules can adopt nearly coplanar structures, indicating the influence of electronic and steric factors on their spatial configuration. This analysis provides insights into the conformational preferences of thiophene rings, significantly impacted by substituents at the dicarboxylate positions (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
The chemical reactivity of dimethyl thiophene-2,3-dicarboxylate derivatives is explored through various reactions, including esterification, condensation, and cycloaddition processes. These reactions demonstrate the compound's versatility in forming different chemical structures and its potential in synthesizing novel organic compounds with diverse functionalities (You Yi, 2006).
Physical Properties Analysis
The physical properties of dimethyl thiophene-2,3-dicarboxylate derivatives are influenced by their molecular structure, as observed in their solid-state conformations. The planarity and coplanarity of the thiophene rings, along with the positioning of substituents, significantly affect their crystal packing, melting points, and solubility (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Properties Analysis
The chemical properties of dimethyl thiophene-2,3-dicarboxylate and its derivatives are characterized by their reactivity towards various chemical reagents. Studies involving the functionalization of microporous frameworks with thiophene derivatives underscore their potential in sensing and magnetic applications due to the thiophene group's ability to induce specific chemical interactions and properties (Wang et al., 2016).
Aplicaciones Científicas De Investigación
1. Propiedades luminiscentes en marcos metal-orgánicos de tierras raras El 2,3-dicarboxilato de tiofeno de dimetilo se utiliza en la síntesis de marcos metal-orgánicos de tierras raras. Estos marcos muestran una amplia banda de emisión azul, típica de las transiciones electrónicas intra-ligando . Se han estudiado sus propiedades luminiscentes en estado sólido .
Propiedades de detección
Se han investigado en detalle las propiedades de detección de estos marcos. Se descubrió una respuesta luminiscente (extinción) en presencia de cinamaldehído y quinolina en soluciones diluidas .
Materiales electrónicos orgánicos
El this compound es un bloque de construcción heterocíclico emergente para futuros materiales electrónicos orgánicos . Tiene alta energía de resonancia, mayor reactividad electrofílica que el benceno, alta densidad de electrones π y una estructura plana .
Células solares sensibilizadas con colorante
Este compuesto se ha utilizado en la síntesis de nuevos colorantes orgánicos sin metales para células solares sensibilizadas con colorante, alcanzando eficiencias de conversión del 6,23% .
Química supramolecular funcional
El this compound se utiliza en la química supramolecular funcional debido a su mayor movilidad de carga, conjugación π extendida y mejor ajuste de las brechas de banda .
Transistores de efecto de campo orgánico (OFET)
Debido a su mayor movilidad de carga y conjugación π extendida, este compuesto se utiliza en el desarrollo de transistores de efecto de campo orgánico .
Direcciones Futuras
Thiophene-based molecules, such as Dimethyl thiophene-2,3-dicarboxylate, have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Mecanismo De Acción
Target of Action
Dimethyl thiophene-2,3-dicarboxylate is a derivative of thiophene, a five-membered aromatic ring system . Thiophene and its derivatives have emerged as significant entities in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital . .
Mode of Action
Thiophene derivatives are known for their potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching, and more . This suggests that Dimethyl thiophene-2,3-dicarboxylate might interact with its targets to influence these applications.
Biochemical Pathways
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might affect pathways related to electron transfer and energy conversion.
Result of Action
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might influence electron transfer and energy conversion processes at the molecular level.
Action Environment
It is known that environmental factors can significantly impact the performance of organic electronic devices , suggesting that similar factors might also influence the action of Dimethyl thiophene-2,3-dicarboxylate.
Propiedades
IUPAC Name |
dimethyl thiophene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDISBFSPJVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344609 | |
| Record name | Dimethyl thiophene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14300-68-6 | |
| Record name | Dimethyl thiophene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



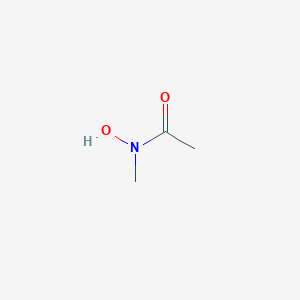
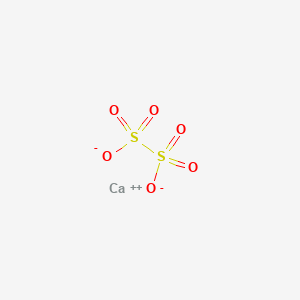
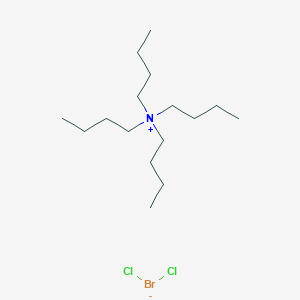

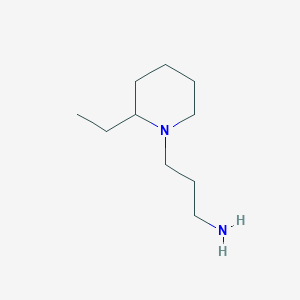


![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
